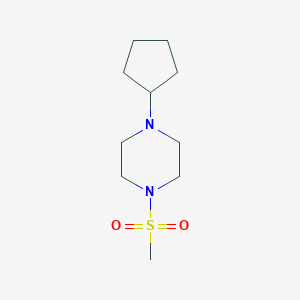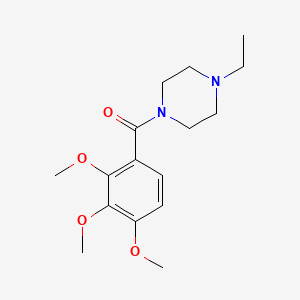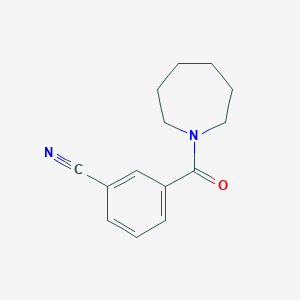
3-(Azepane-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azepane-1-carbonyl)benzonitrile is a chemical compound that features a seven-membered nitrogen-containing ring (azepane) attached to a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepane-1-carbonyl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of benzonitrile with azepane derivatives under specific conditions. For example, the cyclization can be achieved using palladium-catalyzed decarboxylation reactions, which proceed smoothly under mild conditions . Another approach involves the use of multicomponent heterocyclization reactions, which allow for the formation of the azepane ring in a single step .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
3-(Azepane-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzonitrile compounds
科学研究应用
3-(Azepane-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(Azepane-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . Detailed studies using techniques like mass spectrometry and quantum chemical calculations provide insights into these interactions and pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other azepane derivatives and benzonitrile-containing molecules. Examples are:
Azepine: A seven-membered nitrogen-containing ring with different substituents.
Benzazepine: A fused ring system containing both benzene and azepine rings.
Pyrrolidine derivatives: Five-membered nitrogen-containing rings with various substituents.
Uniqueness
3-(Azepane-1-carbonyl)benzonitrile is unique due to its combination of the azepane ring and benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and functionality .
属性
IUPAC Name |
3-(azepane-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-11-12-6-5-7-13(10-12)14(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUUWQXGPTUTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylacetamide](/img/structure/B7606956.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]acetic acid](/img/structure/B7606961.png)
![2-[1-(3-Carbamoylbenzoyl)piperidin-4-yl]acetic acid](/img/structure/B7606969.png)
![2-[1-[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]piperidin-4-yl]acetic acid](/img/structure/B7606977.png)
![2-[1-[4-(5-Bromothiophen-2-yl)butanoyl]piperidin-4-yl]acetic acid](/img/structure/B7606981.png)
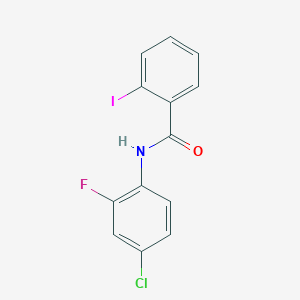
![5-[(Cyclohex-3-en-1-ylamino)methyl]thiophene-3-carboxamide](/img/structure/B7606995.png)
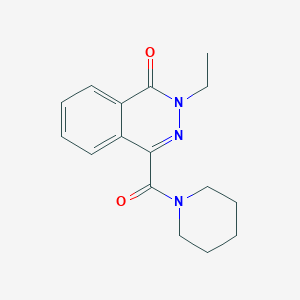
![4-[(3-Bromo-5-fluorophenyl)methyl]-1,4-thiazinane 1-oxide](/img/structure/B7607034.png)
![N-(2-sulfamoylethyl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7607039.png)
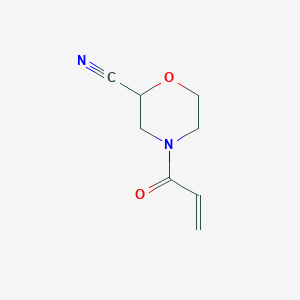
![N-[cyano(cyclohexyl)methyl]-5-iodothiophene-3-carboxamide](/img/structure/B7607045.png)
